molecular formula C10H12Cl3N B1490521 2,3-dichloro-N-(cyclopropylmethyl)aniline hydrochloride CAS No. 2060021-55-6

2,3-dichloro-N-(cyclopropylmethyl)aniline hydrochloride

Cat. No.: B1490521
CAS No.: 2060021-55-6
M. Wt: 252.6 g/mol
InChI Key: KXILNWDWWJKCJO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise chemical identification system. The compound is formally designated as this compound, with the Chemical Abstracts Service registry number 2060021-55-6. The molecular formula for this hydrochloride salt is C₁₀H₁₂Cl₃N, representing the addition of one hydrochloric acid molecule to the parent amine compound. This formulation indicates the presence of ten carbon atoms, twelve hydrogen atoms, three chlorine atoms, and one nitrogen atom in the complete molecular structure.

The parent compound, 2,3-dichloro-N-(cyclopropylmethyl)aniline, possesses the molecular formula C₁₀H₁₁Cl₂N with a molecular weight of 216.10 grams per mole. The structural representation using Simplified Molecular Input Line Entry System notation is documented as ClC1=C(Cl)C(NCC2CC2)=CC=C1, which clearly delineates the positioning of chlorine substituents and the cyclopropylmethyl group attachment. The molecular weight of the hydrochloride salt increases to 252.568 grams per mole due to the incorporation of the additional hydrogen chloride molecule.

Chemical Property Value
Molecular Formula (Free Base) C₁₀H₁₁Cl₂N
Molecular Formula (Hydrochloride) C₁₀H₁₂Cl₃N
Molecular Weight (Free Base) 216.10 g/mol
Molecular Weight (Hydrochloride) 252.568 g/mol
Chemical Abstracts Service Number 2060021-55-6

The nomenclature reflects the systematic approach to naming substituted aniline derivatives, where the base aniline structure provides the foundation for chemical identification. The prefix "2,3-dichloro" indicates the specific positioning of chlorine atoms on the benzene ring, while "N-(cyclopropylmethyl)" designates the substitution pattern on the amino nitrogen atom. This systematic naming convention facilitates clear communication within the scientific community and ensures accurate identification across different research contexts.

Three-Dimensional Conformational Analysis

The three-dimensional conformational structure of this compound exhibits complex spatial arrangements that significantly influence its chemical behavior and physical properties. The compound contains multiple conformational elements, including the planar aromatic benzene ring system, the tetrahedral nitrogen center in the protonated form, and the highly strained three-membered cyclopropane ring structure. These structural features combine to create a molecule with restricted rotational freedom and specific spatial orientations that affect its interactions with other chemical species.

The dichloroaniline backbone maintains a largely planar configuration due to the aromatic nature of the benzene ring system. The positioning of chlorine atoms at the 2 and 3 positions creates significant steric and electronic effects that influence the overall molecular geometry. These chlorine substituents, being larger than hydrogen atoms, introduce steric hindrance that affects the positioning of other molecular components, particularly the cyclopropylmethyl substituent attached to the nitrogen atom. The spatial arrangement of these chlorine atoms also creates regions of altered electron density around the aromatic ring, which influences the compound's reactivity patterns.

The cyclopropylmethyl group contributes additional conformational complexity through its unique structural characteristics. The cyclopropane ring represents one of the most strained ring systems in organic chemistry, with bond angles of approximately 60 degrees compared to the ideal tetrahedral angle of 109.5 degrees. This strain energy affects the overall stability and reactivity of the molecule, making the cyclopropyl group a reactive site for various chemical transformations. The methylene bridge connecting the cyclopropyl group to the nitrogen atom provides some conformational flexibility, allowing for rotation around the carbon-nitrogen bond.

In the hydrochloride salt form, the nitrogen atom becomes protonated, transforming from a trigonal pyramidal geometry in the free base to a tetrahedral configuration. This protonation significantly alters the three-dimensional structure and affects the compound's physical properties, including solubility and stability. The charged nitrogen center creates ionic interactions with the chloride anion, influencing crystal packing arrangements and solid-state properties.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound encompasses complex bonding patterns that arise from the combination of aromatic, aliphatic, and ionic components within the molecular framework. The aromatic benzene ring system exhibits delocalized π-electron character, with the electron density distributed across all six carbon atoms in the ring. However, the presence of chlorine substituents at positions 2 and 3 significantly modifies this electron distribution through both inductive and resonance effects. Chlorine atoms, being electronegative, withdraw electron density from the aromatic system through inductive effects while simultaneously providing some electron density back through resonance involving their lone pairs.

The nitrogen atom in the aniline functionality serves as an electron-donating group to the aromatic ring through resonance interactions. In the neutral compound, the nitrogen lone pair participates in conjugation with the aromatic π-system, increasing electron density on the ring and enhancing its nucleophilic character. However, upon protonation to form the hydrochloride salt, this lone pair becomes unavailable for resonance, fundamentally altering the electronic properties of the compound. The protonated nitrogen creates a positively charged center that affects the entire molecular electronic structure.

The cyclopropylmethyl substituent introduces additional electronic considerations through its unique bonding characteristics. The cyclopropane ring exhibits unusual bonding patterns due to the severe ring strain, with carbon-carbon bonds that possess significant s-character and are somewhat shorter than typical alkyl carbon-carbon bonds. This structural feature affects the electron distribution in the attached methyl group and subsequently influences the nitrogen atom's electronic environment. The strain energy stored in the cyclopropane ring also makes this portion of the molecule particularly reactive toward ring-opening reactions.

Bonding analysis reveals that the carbon-nitrogen bond connecting the cyclopropylmethyl group to the aniline nitrogen undergoes significant changes upon salt formation. In the free base, this bond exhibits partial double-bond character due to nitrogen lone pair delocalization, but protonation eliminates this delocalization and establishes a purely single-bond character. The molecular orbital calculations would show that the highest occupied molecular orbital energy levels are significantly affected by the chlorine substituents and the protonation state of the nitrogen atom.

Comparative Structural Analysis with Dichloroaniline Isomers

The structural comparison between this compound and other dichloroaniline isomers reveals significant differences in molecular geometry, electronic properties, and chemical reactivity patterns. The parent compound 2,3-dichloroaniline exhibits distinct characteristics compared to other positional isomers, particularly 3,4-dichloroaniline, which serves as an important comparative reference point. These differences stem from the varying positions of chlorine substituents on the benzene ring, which create different electronic environments and steric interactions.

2,3-Dichloroaniline demonstrates unique properties due to the ortho relationship between the two chlorine atoms and their proximity to the amino group. The molecular formula C₆H₅Cl₂N with a molecular weight of 162.01 for the parent dichloroaniline provides the foundation for understanding the cyclopropylmethyl derivative. In contrast, 3,4-dichloroaniline, with the same molecular formula but different substitution pattern, exhibits distinct physical and chemical properties due to the meta-para chlorine arrangement. The 3,4-isomer has been extensively studied and shows different reactivity patterns compared to the 2,3-isomer.

Isomer Molecular Formula Molecular Weight Chlorine Positions Electronic Effects
2,3-Dichloroaniline C₆H₅Cl₂N 162.01 g/mol Ortho to each other Strong steric hindrance
3,4-Dichloroaniline C₆H₅Cl₂N 162.01 g/mol Meta-para arrangement Moderate electronic withdrawal
2,3-Dichloro-N-(cyclopropylmethyl)aniline C₁₀H₁₁Cl₂N 216.10 g/mol Ortho to each other Modified by N-substitution

The electronic effects in the 2,3-dichloroaniline system create a unique environment for the amino group due to the proximity of both chlorine atoms. The ortho-positioned chlorine atom at position 2 exerts strong steric hindrance on the amino group, affecting its basicity and reactivity. This steric interaction is particularly pronounced in the cyclopropylmethyl derivative, where the bulky substituent on nitrogen experiences additional steric strain from the nearby chlorine atom. The combination of electronic withdrawal by both chlorine atoms and the steric effects creates a significantly different reactivity profile compared to other dichloroaniline isomers.

The cyclopropylmethyl substitution pattern provides an interesting comparison point when examining similar derivatives of other dichloroaniline isomers. Research indicates that 3,4-dichloro-N-(cyclopropylmethyl)aniline hydrochloride also exists as a related compound with distinct properties. The different positioning of chlorine atoms in the 3,4-isomer creates a different electronic environment for the cyclopropylmethyl group, resulting in altered chemical behavior and potentially different biological activities. The spatial arrangement of substituents in each isomer affects the overall molecular shape and influences intermolecular interactions.

Comparative analysis of crystal structures and conformational preferences reveals that the 2,3-dichloroaniline derivatives exhibit more constrained conformational flexibility due to the steric interactions between the ortho-chlorine atoms and the amino substituents. This constraint affects the compound's ability to adopt different conformations in solution and solid state, influencing its physical properties and potential interactions with biological targets. The understanding of these structural differences provides crucial insights for predicting chemical behavior and designing related compounds with specific desired properties.

Properties

IUPAC Name

2,3-dichloro-N-(cyclopropylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXILNWDWWJKCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the chlorination of an aniline derivative followed by cyclopropylmethyl substitution. The compound's structure is characterized by a dichlorophenyl group and a cyclopropylmethyl moiety, which influence its biological interactions.

Pharmacological Characterization

Research indicates that compounds with similar structures exhibit significant interactions with various biological targets. For instance, studies have shown that derivatives with dichlorophenyl moieties can act as selective inhibitors for specific receptors such as dopamine receptors (D2R and D3R) and protein methyltransferases like SMYD2 .

Binding Affinities

Table 1 summarizes the binding affinities of related compounds at D2R and D3R:

CompoundD2R Binding Affinity (nM)D3R Binding Affinity (nM)Selectivity Ratio (D2R/D3R)
2,3-Dichloro-N-(cyclopropylmethyl)aniline~500~2502:1
PG622 (analog)~1~5050:1

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its effects on cellular pathways and potential therapeutic applications.

Case Studies

  • Dopamine Receptor Interaction : A study demonstrated that the compound exhibits moderate selectivity for D3R over D2R, suggesting potential applications in treating disorders linked to dopamine dysregulation .
  • Cancer Research : Inhibition of SMYD2 was noted in related compounds, indicating a possible role in cancer therapy by modulating protein methylation pathways . The compound's ability to inhibit SMYD2 has implications for muscle biology and cancer progression.

Toxicological Profile

While exploring its biological activity, it is crucial to consider the compound's safety profile. According to material safety data sheets, this compound is classified as a skin irritant and can cause serious eye damage . This highlights the importance of assessing both efficacy and safety in therapeutic contexts.

Scientific Research Applications

Pharmacological Research

Research has indicated that compounds similar to 2,3-dichloro-N-(cyclopropylmethyl)aniline hydrochloride can exhibit significant activity at dopamine receptors, particularly the D3 receptor. The structural modifications introduced by the dichloro and cyclopropylmethyl groups may influence binding affinity and selectivity, making these compounds valuable in developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .

Antimicrobial Properties

Preliminary studies suggest that aniline derivatives can possess antimicrobial properties. The presence of chlorine atoms may enhance these effects by increasing the lipophilicity of the molecule, allowing for better penetration into microbial cell membranes. This characteristic positions this compound as a candidate for further exploration in antimicrobial drug development .

Dopamine Receptor Modulation

A study focusing on the synthesis of bivalent ligands incorporating this compound demonstrated its potential as a selective D3 receptor antagonist. The research utilized structure-activity relationship (SAR) studies to optimize the compound's efficacy. Results indicated that modifications to the linking chain between pharmacophores could significantly enhance D3 receptor selectivity while minimizing activity at D2 receptors .

Insecticidal Applications

Another area of investigation has been the use of aniline derivatives in agriculture as insecticides. Compounds with similar structures have been reported to exhibit antagonistic effects on insect nervous systems. The chlorinated derivatives are particularly noted for their effectiveness against various pests, suggesting potential applications in crop protection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
2,3-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride 306730-53-0 C₁₀H₁₂Cl₃N ~252.6 Two chlorines (2,3-positions); cyclopropylmethyl group; hydrochloride salt Pharmaceutical intermediates
3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride 2138564-14-2 C₁₀H₁₂Cl₃N 252.6 Chlorines at 3,4-positions; positional isomer Multifunctional scaffold
2,3-Dichloro-N-(cyclohexylmethyl)aniline 1156168-21-6 C₁₃H₁₇Cl₂N 258.2 Cyclohexylmethyl substituent (bulkier than cyclopropylmethyl) Not specified; likely research use
2,3-Dichloro-N-{2-[(dimethylamino)methyl]phenyl}aniline hydrochloride 51388-20-6 C₁₅H₁₇Cl₃N₂ 331.68 Additional dimethylamino group; enhanced basicity Intermediate for Ropinirole derivatives
2-Chloro-N-(cyclopropylmethyl)aniline hydrochloride 356539-37-2 C₁₀H₁₃Cl₂N 218.1 Single chlorine (2-position); reduced halogenation Limited data; potential precursor

Positional Isomerism: 2,3- vs. 3,4-Dichloro Derivatives

The 3,4-dichloro analog (CAS: 2138564-14-2) exhibits distinct electronic properties due to chlorine placement. This positional difference may influence binding affinity in receptor-ligand interactions, making the 2,3-isomer more favorable in certain drug design contexts .

Substituent Effects: Cyclohexylmethyl vs. Cyclopropylmethyl

Replacing the cyclopropylmethyl group with a cyclohexylmethyl moiety (CAS: 1156168-21-6) introduces greater steric bulk and lipophilicity. The cyclohexyl group’s chair conformation may hinder molecular packing, altering crystallization behavior and solubility. Such modifications are critical in optimizing pharmacokinetic properties like metabolic stability .

Functional Group Additions: Dimethylamino Substituents

The dimethylamino-containing derivative (CAS: 51388-20-6) demonstrates higher water solubility at acidic pH due to protonation of the tertiary amine. This property is advantageous in synthesizing hydrophilic drug candidates, such as dopamine agonists like Ropinirole .

Halogenation Impact: Mono- vs. Di-Chloro Derivatives

The 2-chloro analog (CAS: 356539-37-2) lacks the second chlorine, reducing electron-withdrawing effects and molecular weight. This simplification may lower synthetic complexity but could diminish bioactivity in targets requiring halogen interactions (e.g., hydrophobic binding pockets) .

Preparation Methods

One-Pot Catalytic Hydrogenation and Amino Alkylation Method

A recent patented method (US Patent US11407710B2, 2021) describes an efficient one-pot synthesis of N-cyclopropylmethyl aniline derivatives, which can be adapted for 2,3-dichloro-N-(cyclopropylmethyl)aniline hydrochloride. The process involves:

  • Raw materials : A nitro-substituted aromatic compound (Formula II) and cyclopropyl formaldehyde.
  • Reaction : Catalytic hydrogenation simultaneously reduces the nitro group to an amine and alkylates the amine with cyclopropyl formaldehyde.
  • Conditions : Molar ratio of Formula II to cyclopropyl formaldehyde is 1:(0.5–3), with acid and catalyst mass ratios carefully controlled.
  • Advantages :
    • Simplifies the process by combining nitro reduction and alkylation in one step.
    • Reduces post-processing and impurity formation.
    • Improves yield and purity.
    • Suitable for industrial scale due to low cost and clean production.
Parameter Range/Value
Molar ratio (Formula II : cyclopropyl formaldehyde) 1 : 0.5–3
Mass ratio (Formula II : acid) 1 : 0.01–0.6
Mass ratio (Formula II : catalyst) 1 : 0.001–0.05
Mass ratio (Formula II : solvent) 1 : 2–10

This method yields high purity product with fewer impurities and minimal post-treatment requirements.

Chlorination and Salification Route for Dichloro Aniline Derivatives

A related chlorination-based preparation method, though described for a similar dichloro-substituted amine (2,3-dichloro-N,N-dimethylpropylamine), provides insights into halogenation and salification steps that can be adapted for the target compound:

  • Process :
    • Introduction of dry hydrogen chloride gas into the amine dissolved in an anhydrous nonpolar solvent at low temperature (-20 to 70 °C).
    • Salification to form the hydrochloride salt.
    • Subsequent introduction of dry chlorine gas to achieve dichlorination.
  • Reaction conditions :
    • Temperature control during hydrogen chloride and chlorine feeding is critical (-5 to 35 °C).
    • The reaction is monitored until discoloration of potassium permanganate solution indicates completion.
  • Outcomes :
    • High yield (approx. 92–95%) and purity (~94–97%).
    • Reduced side reactions and equipment corrosion.
    • Solvent recycling without treatment possible.
Step Conditions Outcome
Hydrogen chloride feeding -20 to 4 °C, pH ~2, anhydrous solvent Formation of hydrochloride salt
Chlorine gas feeding 0 to 50 °C, monitored by KMnO4 test Dichlorination of amine
Neutralization Addition of NaOH to pH > 9 Isolation of free amine or salt

This approach emphasizes careful gas handling and temperature control for selective chlorination and salt formation.

Multi-Step Synthetic Route Involving Cyclopropylmethyl Intermediates

A detailed synthetic route from academic literature (PMC article, 2017) outlines the preparation of cyclopropylmethyl-substituted aniline derivatives, which can be adapted for the target compound:

  • Key steps :
    • Preparation of cyclopropylcarbinyl bromide from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate via phosphorus tribromide.
    • Conversion of bromide to nitrile using potassium cyanide in DMSO.
    • Reduction of nitrile to amine using lithium aluminum hydride (LiAlH4).
    • Coupling of the amine with the dichlorinated aromatic acid or derivative using coupling reagents such as carbonyldiimidazole (CDI).
  • Yields and conditions :
    • Bromide formation and cyanide substitution proceed under basic conditions.
    • LiAlH4 reduction is performed under anhydrous conditions.
    • Coupling reactions typically occur at moderate temperatures with stoichiometric CDI.
  • Advantages :
    • Allows precise control over substitution pattern.
    • Facilitates insertion of cyclopropylmethyl group with high regioselectivity.
    • Produces intermediates amenable to further functionalization.
Step Reagents/Conditions Yield/Notes
Cyclopropylcarbinyl bromide Phosphorus tribromide, basic conditions High yield, clean reaction
Nitrile formation KCN in DMSO Efficient substitution
Reduction to amine LiAlH4, anhydrous High purity amine
Coupling with aromatic acid CDI, moderate temperature Good coupling efficiency

This route is well-suited for research-scale synthesis and provides access to high-purity cyclopropylmethyl aniline derivatives.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
One-pot catalytic hydrogenation Simultaneous nitro reduction and alkylation Simplified process, industrial scale Requires catalyst and H2 gas
Chlorination and salification Gas-phase HCl and Cl2 treatment for salt formation High purity, solvent recycling Requires careful gas handling
Multi-step bromide/nitrile route Stepwise synthesis via cyclopropyl intermediates Precise control, adaptable to analogs More steps, time-consuming

Q & A

Q. What synthetic strategies are recommended for preparing 2,3-dichloro-N-(cyclopropylmethyl)aniline hydrochloride with high regioselectivity?

  • Methodological Answer :
    The synthesis typically involves sequential chlorination and alkylation. First, 2,3-dichloroaniline is reacted with cyclopropanecarbonyl chloride under Schotten-Baumann conditions to form the amide, followed by reduction (e.g., LiAlH4) to yield the secondary amine. The hydrochloride salt is precipitated using HCl in anhydrous ether . Key challenges include controlling dichloro-substitution regioselectivity; monitoring via TLC () and optimizing reaction temperature (0–5°C) can minimize byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) identify cyclopropane protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Compare with computational predictions (e.g., ACD/Labs) .
  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile gradient (40–90% ACN over 15 min) to assess purity (>98%) and confirm molecular weight (calculated: 276.1 g/mol; observed: [M+H]+ 277.1) .
  • Elemental Analysis : Verify C, H, N, Cl content (theoretical: C 52.01%, H 4.75%, N 5.07%, Cl 25.69%) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer :
    The cyclopropane ring introduces steric hindrance and hydrophobicity, reducing aqueous solubility. Stability studies (pH 1–9, 25–40°C) show degradation via hydrolysis of the cyclopropane moiety under acidic conditions (pH <3). Use phosphate buffer (pH 7.4) for biological assays, with stability monitored by HPLC every 24 hours (). Solubility enhancers like β-cyclodextrin (10 mM) or DMSO (<1% v/v) are recommended for in vitro studies .

Q. What mechanistic insights explain the compound’s potential interactions with cytochrome P450 enzymes?

  • Methodological Answer :
  • Computational Docking : Use AutoDock Vina to model interactions between the compound and CYP3A4 (PDB ID: 1TQN). The dichloroaniline group may bind to the heme iron, while the cyclopropylmethyl group interacts with hydrophobic residues (e.g., Phe304) .
  • In Vitro Metabolism : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Analyze metabolites via LC-QTOF-MS; look for oxidative dechlorination or cyclopropane ring opening .

Q. How can researchers resolve contradictory data regarding the compound’s crystallinity and polymorphic forms?

  • Methodological Answer :
  • XRPD (X-ray Powder Diffraction) : Compare diffraction patterns of batches synthesized under varying conditions (e.g., cooling rates, solvents). Use TOPAS-Academic software for Rietveld refinement .
  • DSC (Differential Scanning Calorimetry) : Identify polymorph transitions (endothermic peaks between 180–220°C). Slurrying in isopropanol at 25°C for 72 hours can isolate the most stable form .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,3-dichloro-N-(cyclopropylmethyl)aniline hydrochloride
Reactant of Route 2
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2,3-dichloro-N-(cyclopropylmethyl)aniline hydrochloride

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